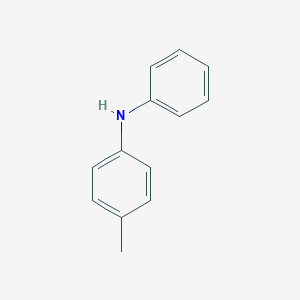

4-Methyldiphenylamine

Descripción

The exact mass of the compound Benzenamine, 4-methyl-N-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHYMXKKEXDUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060724 | |

| Record name | Benzenamine, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-84-8 | |

| Record name | 4-Methyldiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQZ8N5BSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-phenyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-p-toluidine, with the molecular formula C₁₃H₁₃N, is an aromatic amine that belongs to the class of diarylamines. Its structure, featuring a phenyl group and a p-tolyl group attached to a nitrogen atom, imparts specific physicochemical characteristics that are crucial for its behavior in chemical and biological systems. Understanding these properties is fundamental for its application in organic synthesis, materials science, and as a potential scaffold in drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties of N-phenyl-p-toluidine, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.

Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key physicochemical data for p-toluidine (B81030) as a reference for N-phenyl-p-toluidine.

| Property | Value (for p-toluidine) | Significance in Drug Development & Research |

| Molecular Weight | 107.15 g/mol [1] | Influences diffusion, bioavailability, and formulation. |

| Melting Point | 43-45 °C[1] | Affects solubility, dissolution rate, and formulation of solid dosage forms. |

| Boiling Point | 200 °C[2] | Indicates volatility and is important for purification and handling. |

| Solubility | Poorly soluble in water (0.75 g/100 mL at 20°C)[1][3] | A critical factor for drug absorption and bioavailability. |

| pKa | 5.10[1] | Determines the degree of ionization at a given pH, affecting solubility, permeability, and receptor binding. |

| LogP (Octanol-Water Partition Coefficient) | 1.39[1] | Measures lipophilicity, which influences membrane permeability, protein binding, and metabolic stability. |

Experimental Protocols

Accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow range.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Determination of Boiling Point (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The liquid sample is placed in the distillation flask with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The liquid is heated, and the temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the liquid is distilling at a steady rate (e.g., 1-2 drops per second).

-

Determination of Aqueous Solubility (Shake-Flask Method)

-

Principle: This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.

-

Apparatus: Shake-flask or rotator, constant temperature bath, analytical balance, centrifuge, spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is centrifuged or filtered to separate the undissolved solid.

-

The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

-

Determination of pKa (Potentiometric Titration)

-

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change.

-

Apparatus: pH meter, burette, stirrer, beaker.

-

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

A standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) is added in small increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

-

Determination of LogP (Shake-Flask Method)

-

Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithm of this ratio.

-

Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken in a separatory funnel for a set period to allow for partitioning.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in both the octanol and aqueous phases is determined.

-

LogP is calculated as log₁₀([concentration in octanol] / [concentration in water]).

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the experimental determination of the key physicochemical properties of a compound like N-phenyl-p-toluidine.

References

4-Methyldiphenylamine CAS 620-84-8 spectroscopic data

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyldiphenylamine (CAS 620-84-8)

Introduction

This compound, also known as N-phenyl-p-toluidine, with the CAS number 620-84-8, is an organic compound with the chemical formula C13H13N.[1][2] It serves as a key intermediate in the synthesis of various dyes, polymers, and pharmaceuticals.[1] This guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule.[3] The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.20 | Triplet (t) | 7.6 | 2H | Aromatic H |

| 7.05 | Doublet (d) | 8.1 | 2H | Aromatic H |

| 7.01-6.94 | Multiplet (m) | - | 4H | Aromatic H |

| 6.85 | Triplet (t) | 7.3 | 1H | Aromatic H |

| 5.56 | Broad Singlet (br s) | - | 1H | N-H |

| 2.29 | Singlet (s) | - | 3H | -CH₃ |

| Data sourced from The Royal Society of Chemistry.[4] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.[5][6] The following chemical shifts were recorded in CDCl₃ at 100 MHz.

| Chemical Shift (δ) ppm |

| 143.7 |

| 140.1 |

| 130.6 |

| 129.1 |

| 120.1 |

| 118.7 |

| 116.7 |

| 20.7 |

| Data sourced from The Royal Society of Chemistry.[4] |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[7][8] The molecular weight of this compound is 183.25 g/mol .[1][9]

Electrospray Ionization (ESI-MS):

| m/z | Ion |

|---|---|

| 184 | [M+H]⁺ |

Data sourced from The Royal Society of Chemistry.[4]

Electron Impact (EI-MS):

| m/z | Relative Abundance (%) | Fragment |

|---|---|---|

| 183 | 99.99 | [M]⁺ |

| 182 | 54.19 | [M-H]⁺ |

| 167 | 23.62 | [M-CH₃-H]⁺ |

| 77 | 29.78 | [C₆H₅]⁺ |

Data sourced from PubChem.[9]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[10][11] While a specific spectrum for this compound is not provided in the search results, the following table lists the expected characteristic absorption bands based on its structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | N-H | Stretch |

| >3000 | Aromatic C-H | Stretch |

| 2850-3000 | sp³ C-H (methyl) | Stretch |

| 1600-1585, 1500-1400 | C=C | Aromatic Ring Stretch |

| 1335–1250 | C-N | Stretch |

| Characteristic regions are based on general IR spectroscopy principles.[11][12] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[13]

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0 ppm).[14]

-

Data Acquisition : Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.[13]

-

¹H NMR : Acquire the proton NMR spectrum. The area under each signal is proportional to the number of protons it represents.[14]

-

¹³C NMR : Acquire the carbon-13 NMR spectrum. Typically, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.[3]

Infrared (IR) Spectroscopy

For solid samples like this compound, the Thin Solid Film or Attenuated Total Reflectance (ATR) methods are common.[15]

Thin Solid Film Method:

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[15]

-

Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl), which is transparent to IR radiation.[11][15]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[15]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[15]

-

Optimization : If peaks are too intense, the film is too thick and should be remade with a more dilute solution. If peaks are too weak, add more solution to the plate and allow the solvent to evaporate.[15]

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[16]

-

Dilution : Dilute the stock solution with a suitable solvent (often a combination of methanol, acetonitrile, or water) to a final concentration in the range of 10-100 µg/mL.[16]

-

Filtration : If any precipitate is present, the solution must be filtered to prevent blockages in the instrument.[16]

-

Ionization : The sample is introduced into the mass spectrometer where it is ionized. Common methods include Electron Impact (EI), which involves bombarding the sample with high-energy electrons, or Electrospray Ionization (ESI), which is a softer ionization technique suitable for a wide range of molecules.[17][18]

-

Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and then detected.[8][17]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | 620-84-8 | FM62305 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. Methyldiphenylamine | C13H13N | CID 11098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. amherst.edu [amherst.edu]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Molecular Structure of 4-Methyldiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure of 4-Methyldiphenylamine. Leveraging established computational chemistry protocols, this document outlines a systematic approach to determining the molecule's geometric and electronic properties. While extensive dedicated research on this compound is not widely published, this guide synthesizes methodologies from studies on analogous compounds, such as diphenylamine (B1679370) and its derivatives, to propose a robust investigatory workflow.[1] This includes detailed protocols for Density Functional Theory (DFT) calculations, predicted spectroscopic data, and the visualization of conceptual workflows. The information presented herein serves as a foundational resource for researchers seeking to elucidate the structural and electronic characteristics of this compound for applications in materials science and drug development.

Introduction

This compound, also known as N-Phenyl-p-toluidine, is an aromatic amine with the chemical formula C13H13N.[2] Its molecular structure, characterized by two phenyl rings and a methyl group attached to one of the rings, gives rise to interesting electronic and conformational properties. Understanding these properties at a molecular level is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate the molecular structure and properties of such compounds in detail.

This guide outlines a theoretical study of this compound, proposing the use of Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.[3][4] The methodologies described are based on common practices in computational chemistry for similar organic molecules.[5][6]

Proposed Theoretical Methodology

Computational Details

Quantum chemical calculations are proposed to be performed using a widely recognized software package such as Gaussian. The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] This functional is known for its accuracy in predicting the geometries and electronic properties of organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between computational cost and accuracy for this system.[3][7] Frequency calculations at the same level of theory should be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Workflow for Computational Analysis

The proposed computational workflow is depicted in the following diagram:

Predicted Molecular Geometry

Based on the proposed DFT calculations, the optimized molecular geometry of this compound can be predicted. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values are hypothetical and represent expected outcomes from the proposed theoretical study, based on typical values for similar chemical bonds and structures.

Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C1-N | 1.40 |

| C7-N | 1.41 |

| N-H | 1.01 |

| C10-C13 (Methyl C-H) | 1.09 |

| C-C (Aromatic) | 1.39 - 1.41 |

| C-H (Aromatic) | 1.08 |

Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C1-N-C7 | 125.0 |

| C1-N-H | 117.5 |

| C7-N-H | 117.5 |

| N-C1-C2 | 120.0 |

| N-C7-C8 | 120.0 |

| C9-C10-C13 (Methyl) | 110.0 |

Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C2-C1-N-C7 | 40.0 |

| C6-C1-N-C7 | -140.0 |

| C1-N-C7-C8 | 150.0 |

| C1-N-C7-C12 | -30.0 |

Proposed Experimental Validation

To validate the theoretical findings, a suite of spectroscopic experiments would be essential. The following protocols are proposed for the synthesis and characterization of this compound.

Synthesis Protocol

A common method for the synthesis of this compound is the Buchwald-Hartwig amination.

Materials:

-

p-Toluidine

-

Bromobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaO t Bu)

-

Toluene (B28343) (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add p-toluidine, bromobenzene, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: A small amount of the purified solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz NMR spectrometer.

-

Procedure: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded.

Mass Spectrometry (MS):

-

Instrument: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the theoretical calculations and known chemical shifts for similar functional groups.

Predicted Infrared (IR) Spectroscopy Data

| Feature | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

Predicted ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 2H | Ar-H meta to N-H |

| ~7.10 | d | 2H | Ar-H ortho to CH₃ |

| ~7.00 | d | 2H | Ar-H ortho to N-H |

| ~6.90 | t | 1H | Ar-H para to N-H |

| ~6.80 | d | 2H | Ar-H meta to CH₃ |

| ~5.70 | s | 1H | N-H |

| ~2.30 | s | 3H | CH₃ |

Predicted ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~145 | Ar-C attached to N |

| ~140 | Ar-C attached to N |

| ~135 | Ar-C attached to CH₃ |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~20 | CH₃ |

Logical Relationships in Structural Analysis

The interplay between theoretical calculations and experimental data is crucial for a comprehensive understanding of molecular structure. The following diagram illustrates this relationship.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach to studying the molecular structure of this compound. By combining the predictive power of DFT calculations with the empirical validation from spectroscopic techniques, a detailed and accurate model of the molecule's geometry and electronic properties can be established. The proposed workflows and predicted data serve as a valuable starting point for researchers in academia and industry, facilitating further investigations into the applications of this compound in various scientific fields.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical investigation of the molecular structures and excitation spectra of triphenylamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 4-Methyldiphenylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methyldiphenylamine (CAS 620-84-8), a key intermediate in the synthesis of pharmaceuticals, dyestuffs, and OLED materials.[1][2] While quantitative solubility data in various organic solvents is not extensively available in public literature, this document consolidates the existing qualitative information and presents detailed, generalized experimental protocols for its quantitative determination. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to effectively utilize this compound in their work.

Introduction

This compound, also known as 4-methyl-N-phenylaniline, is a solid crystalline compound with a melting point of 88-90°C and a boiling point of 317-334°C.[1][2] Its molecular structure, consisting of a phenyl group and a p-tolyl group attached to a secondary amine, largely dictates its solubility characteristics. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | [1][2] |

| Molecular Weight | 183.25 g/mol | [2][3] |

| Appearance | White to pale brown crystalline solid | [1][2] |

| Melting Point | 88-90°C | [1][2][4] |

| Boiling Point | 317-334°C at 760 mmHg | [1][2] |

| Density | ~1.066 g/cm³ | [1] |

| pKa | 1.23 ± 0.20 (Predicted) | [2] |

Solubility of this compound in Organic Solvents

Qualitative Solubility Data

Based on available literature, the solubility of this compound in various organic solvents has been qualitatively described. This information is summarized in Table 2. The principle of "like dissolves like" is a good predictor of its solubility, where it is expected to be more soluble in non-polar and moderately polar solvents due to its predominantly non-polar aromatic structure.

| Solvent | Chemical Formula | Polarity | Solubility | Reference |

| Water | H₂O | High | Insoluble | [2][4] |

| Methanol | CH₃OH | High | Soluble | [2][4] |

| Ethanol | C₂H₅OH | High | Soluble | [2][4] |

| Benzene | C₆H₆ | Low | Soluble | [2][4] |

| Toluene | C₇H₈ | Low | Soluble | [2][4] |

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following are established and reliable methods for the quantitative determination of the solubility of a solid compound like this compound in organic solvents.

Isothermal Equilibrium Method

This gravimetric method is a fundamental and highly accurate technique for determining solubility.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Separation: The undissolved solid is separated from the saturated solution via filtration or centrifugation.

-

Solvent Evaporation: A known mass or volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved this compound by the volume or mass of the solvent used.

UV-Visible Spectrophotometry

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations in the target solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Preparation of a Saturated Solution: A saturated solution is prepared using the same saturation and equilibration steps described in the isothermal equilibrium method.

-

Sample Preparation and Analysis: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with the same solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination Methods

The following diagram illustrates the logical relationship and key steps of the two primary methods for solubility determination.

Caption: Logical flow of gravimetric and spectrophotometric solubility determination.

Conclusion

While there is a lack of extensive quantitative solubility data for this compound in the public domain, its qualitative solubility in common organic solvents is established. For researchers and drug development professionals requiring precise solubility values, the experimental protocols for the isothermal equilibrium and UV-Visible spectrophotometry methods provided in this guide offer a robust framework for obtaining this critical information. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification strategies, and the formulation of products containing this compound.

References

A Technical Guide to Quantum Chemical Calculations for 4-Methyldiphenylamine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 4-Methyldiphenylamine. By leveraging Density Functional Theory (DFT), this document outlines the protocols for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties through Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses. The methodologies and representative data presented herein serve as a robust reference for researchers investigating the molecular properties and reactivity of this compound and related aromatic amine compounds.

Computational Protocols

The following section details the methodology for performing quantum chemical calculations on this compound. These protocols are based on widely adopted practices for similar organic molecules, ensuring a high degree of accuracy and reliability.[1][2][3]

Software and Hardware

All calculations are performed using the Gaussian 09 or a later version software package. The visualization and analysis of the output files, including molecular orbitals and electrostatic potential maps, are conducted using GaussView. The computations are typically carried out on a high-performance computing (HPC) cluster to manage the computational cost.

Molecular Structure and Optimization

The initial 3D structure of this compound is built using standard bond lengths and angles. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT). The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed, along with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the geometry of organic molecules.[4] The convergence criteria for the optimization are set to the software's default values, ensuring that a true energy minimum on the potential energy surface is located.

Vibrational Frequency Analysis

Following geometry optimization, a harmonic vibrational frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true local minimum, evidenced by the absence of imaginary frequencies.

-

To predict the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and the approximate nature of the functional, allowing for a more accurate comparison with experimental data.[5]

Electronic Property Calculations

Using the optimized molecular geometry, several key electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[6][7]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map is generated by plotting the electrostatic potential onto the total electron density surface.[8][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density. This is achieved by analyzing the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs.[10][11][12]

Data Presentation

The quantitative data derived from the quantum chemical calculations are summarized in the following tables. Note that these values are representative and based on calculations for analogous molecular systems.

Table 1: Optimized Geometric Parameters

The table presents selected calculated bond lengths and angles for this compound, compared with typical experimental values for similar structures.

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Typical Experimental Value |

| Bond Length (Å) | C-N (amine) | 1.405 | 1.40 - 1.42 |

| N-H | 1.012 | 1.01 | |

| C-C (phenyl) | 1.395 - 1.405 | 1.39 - 1.41 | |

| C-C (methyl) | 1.510 | 1.51 | |

| C-H (phenyl) | 1.085 | 1.08 - 1.09 | |

| C-H (methyl) | 1.095 | 1.09 - 1.10 | |

| Bond Angle (°) | C-N-C | 125.8 | 124 - 128 |

| C-N-H | 117.1 | 116 - 118 | |

| C-C-C (phenyl) | 119.5 - 120.5 | 119 - 121 | |

| H-C-H (methyl) | 109.5 | 109.5 |

Table 2: Frontier Molecular Orbital (FMO) Properties

This table summarizes the calculated energies of the frontier orbitals and related global reactivity descriptors.

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -5.15 |

| LUMO Energy (ELUMO) | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

| Ionization Potential (I ≈ -EHOMO) | 5.15 |

| Electron Affinity (A ≈ -ELUMO) | 0.25 |

| Electronegativity (χ = (I+A)/2) | 2.70 |

| Chemical Hardness (η = (I-A)/2) | 2.45 |

| Global Softness (S = 1/2η) | 0.204 |

| Electrophilicity Index (ω = μ²/2η) | 1.49 |

Table 3: Vibrational Frequency Assignments

Key vibrational modes for this compound are listed with their scaled theoretical frequencies and assignments.

| Scaled Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Assignment (Vibrational Mode) |

| 3435 | 3400 - 3450 | N-H Stretching |

| 3060 | 3050 - 3100 | Aromatic C-H Stretching |

| 2925 | 2920 - 2960 | Methyl C-H Asymmetric Stretching |

| 1605 | 1590 - 1610 | Aromatic C=C Stretching |

| 1515 | 1500 - 1520 | Aromatic C=C Stretching |

| 1320 | 1310 - 1330 | C-N Stretching |

| 825 | 810 - 840 | p-Substituted Phenyl C-H Out-of-Plane Bending |

Table 4: NBO Analysis - Second-Order Perturbation Theory

This table highlights significant donor-acceptor interactions and their stabilization energies (E(2)), indicating electron delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C1-C6) | 5.85 | n → π |

| LP(1) N | π(C7-C12) | 5.60 | n → π |

| π(C1-C6) | π(C2-C3) | 21.50 | π → π |

| π(C7-C12) | π(C8-C9) | 20.95 | π → π |

| σ(C13-H14) | σ(N-C7) | 1.20 | σ → σ |

Mandatory Visualization

The following diagrams illustrate key workflows and conceptual relationships in the quantum chemical analysis of this compound.

Caption: A flowchart of the DFT calculation process.

References

- 1. nvidia.com [nvidia.com]

- 2. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]

- 3. GitHub - KIT-Workflows/DFT-QE: This WaNo performs the DFT calculation using Quantum Espresso code. [github.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. growingscience.com [growingscience.com]

- 8. MEP [cup.uni-muenchen.de]

- 9. usb.ac.ir [usb.ac.ir]

- 10. NBO [cup.uni-muenchen.de]

- 11. q-chem.com [q-chem.com]

- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

Thermal Stability and Decomposition of 4-Methyldiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Methyldiphenylamine (4-MDPA), a compound of interest in various research and development sectors, including pharmaceuticals and materials science. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous compounds, primarily diphenylamine (B1679370) and other substituted triarylamines, to project the thermal behavior of 4-MDPA. It outlines the expected thermal stability, potential decomposition pathways, and hazardous byproducts. Furthermore, this document details the standard experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which are essential for a thorough investigation of the compound's thermal properties. This guide is intended to serve as a foundational resource for researchers, enabling informed handling, processing, and development of materials containing this compound.

Introduction

This compound, also known as N-phenyl-p-toluidine, is an aromatic amine with applications as an intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and polymers.[1] Understanding the thermal stability and decomposition characteristics of 4-MDPA is critical for ensuring its safe handling, establishing appropriate storage conditions, and predicting its behavior during thermal processing. Thermal decomposition can lead to the generation of hazardous or reactive byproducts, impacting material integrity, toxicity, and environmental safety.[2]

This guide provides an in-depth analysis based on the known behavior of structurally related compounds, offering a predictive framework for the thermal properties of this compound.

Predicted Thermal Stability and Decomposition Profile

Triarylamine derivatives are known for their good thermal stability.[2] For instance, certain triarylamines based on a 9H-Xanthen-9-one core exhibit 5% weight loss at temperatures ranging from 260–330°C and 10% weight loss between 340–370°C.[2] Alkylated diphenylamines are also utilized as antioxidants in applications such as lubricating oils due to their stability at elevated temperatures.[3]

Based on these related structures, it is anticipated that this compound would exhibit significant thermal stability, with decomposition likely initiating at temperatures above 250°C. The presence of the methyl group on one of the phenyl rings may slightly influence the decomposition onset temperature compared to unsubstituted diphenylamine.

Predicted Decomposition Products

Upon thermal decomposition, this compound is expected to break down into smaller aromatic and nitrogen-containing fragments. In the absence of other reactants like nitrogen oxides, the primary decomposition mechanism is likely to involve the cleavage of the C-N and C-H bonds. Potential decomposition products could include:

-

Toluene

-

Aniline

-

Benzene

-

p-Toluidine

-

Various nitriles and other nitrogenous compounds

-

Oxides of carbon (CO, CO2) and nitrogen (NOx) in the presence of an oxidizing atmosphere.

Data on Analogous Compounds

To provide a quantitative context, the following table summarizes thermal decomposition data for compounds structurally related to this compound.

| Compound/Material | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Condition | Reference |

| p-Toluidine (Control) | 96 | 136.03 | TGA | |

| Triarylamine-Xanthenone Derivative 2 | 330 (5% loss) | 374 | TGA, N2 atmosphere, 10°C/min | [2] |

| Triarylamine-Xanthenone Derivative 3 | 260 (5% loss) | 363 | TGA, N2 atmosphere, 10°C/min | [2] |

| Triarylamine-Xanthenone Derivative 4 | 320 (5% loss) | 365 | TGA, N2 atmosphere, 10°C/min | [2] |

Note: This table presents data for analogous compounds to provide an estimated range for the thermal stability of this compound. Direct experimental data for this compound is needed for precise values.

Experimental Protocols

A comprehensive evaluation of the thermal stability and decomposition of this compound requires a suite of analytical techniques. The following section details the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability of a material.

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum mass loss, and the residual mass at the end of the analysis.

-

Instrumentation: A thermogravimetric analyzer equipped with a precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Experimental Parameters:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to study thermal decomposition. A separate run in an oxidative atmosphere (e.g., air or oxygen) can be performed to assess thermo-oxidative stability.

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).

-

Determine the onset decomposition temperature (Tonset) from the TGA curve, often defined as the temperature at which 5% mass loss occurs.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

-

Objective: To determine the melting point, enthalpy of fusion, and to identify any exothermic or endothermic decomposition events.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent volatilization of the sample before decomposition.

-

-

Experimental Parameters:

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature beyond its expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min). A heat-cool-heat cycle is often employed to erase the thermal history of the sample.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Reference: An empty, hermetically sealed DSC pan is used as the reference.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point from the onset of the endothermic melting peak.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion.

-

Identify any exothermic peaks at higher temperatures, which may correspond to decomposition events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

Objective: To identify the chemical structures of the volatile products formed during the thermal decomposition of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation:

-

Place a small amount of the this compound sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

-

Experimental Parameters:

-

Pyrolysis Temperature: Heat the sample to a specific decomposition temperature (e.g., 400°C, 600°C, 800°C) for a short duration (e.g., 10-20 seconds). Multiple temperatures can be used to study the evolution of decomposition products.

-

GC Separation:

-

Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

-

Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C) to separate the pyrolysis products based on their boiling points.

-

Carrier Gas: Use an inert carrier gas, typically helium.

-

-

MS Detection:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-550).

-

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

-

Propose a decomposition pathway based on the identified pyrolysis products.

-

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Logical workflow for thermal analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates a plausible, though hypothetical, thermal decomposition pathway for this compound under inert conditions, based on the principles of bond dissociation energies and known decomposition patterns of similar aromatic amines.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, a predictive understanding can be formulated based on the behavior of analogous aromatic amines. It is anticipated that 4-MDPA possesses good thermal stability, with decomposition likely initiating above 250°C. The decomposition is expected to proceed through the cleavage of C-N bonds, leading to the formation of various aromatic fragments.

For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct rigorous thermal analysis using the protocols outlined in this guide to establish a precise and reliable thermal profile. Such data is essential for ensuring safety, optimizing process parameters, and predicting the long-term stability of products containing this compound. This guide serves as a foundational resource to direct these experimental investigations.

References

Lack of Publicly Available Crystal Structure Data for 4-Methyldiphenylamine Necessitates Analysis of a Closely Related Compound

A comprehensive analysis of publicly accessible crystallographic databases reveals a notable absence of a complete, determined crystal structure for the compound 4-methyldiphenylamine. Despite its applications in organic synthesis, detailed quantitative data regarding its three-dimensional atomic arrangement, including unit cell parameters, bond lengths, and bond angles, remains unpublished in the primary scientific literature and repositories such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD).

To provide researchers, scientists, and drug development professionals with a relevant and in-depth technical guide, this document presents a detailed crystal structure analysis of a closely related and structurally significant analogue: 4'-Methyl-2,4-dinitrodiphenylamine . This compound, for which two polymorphic forms have been recently characterized, offers valuable insights into the conformational properties and intermolecular interactions that are likely to influence the solid-state behavior of this compound.

The following sections will provide a thorough examination of the crystal structure of 4'-Methyl-2,4-dinitrodiphenylamine, including tabulated crystallographic data, detailed experimental protocols for its synthesis and crystal growth, and the methodology for its X-ray diffraction analysis.

Illustrative Crystal Structure Analysis: 4'-Methyl-2,4-dinitrodiphenylamine

The structural analysis of 4'-Methyl-2,4-dinitrodiphenylamine reveals the existence of two distinct polymorphic forms, herein designated as Form I and Form II.[1] The crystallographic data for both forms have been deposited in the Cambridge Structural Database with CCDC numbers 1434708 and 1434709.[1]

Data Presentation

The crystallographic data for the two polymorphs of 4'-Methyl-2,4-dinitrodiphenylamine are summarized in the tables below for clear comparison.

Table 1: Crystal Data and Structure Refinement for 4'-Methyl-2,4-dinitrodiphenylamine (Form I and Form II)

| Parameter | Form I | Form II |

| CCDC Deposition No. | 1434708 | 1434709 |

| Empirical Formula | C₁₃H₁₁N₃O₄ | C₁₃H₁₁N₃O₄ |

| Formula Weight | 273.25 | 273.25 |

| Temperature (K) | 293(2) | 293(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | P2₁2₁2 | P-1 |

| Unit Cell Dimensions | ||

| a (Å) | 7.935(2) | 8.021(3) |

| b (Å) | 11.234(4) | 12.012(5) |

| c (Å) | 13.593(5) | 13.623(5) |

| α (°) | 90 | 85.34(3) |

| β (°) | 90 | 79.11(3) |

| γ (°) | 90 | 70.81(3) |

| Volume (ų) | 1212.0(7) | 1215.2(8) |

| Z | 4 | 4 |

| Density (calculated) (Mg/m³) | 1.498 | 1.493 |

| Absorption Coefficient (mm⁻¹) | 0.116 | 0.116 |

| F(000) | 568 | 568 |

Table 2: Selected Bond Lengths for 4'-Methyl-2,4-dinitrodiphenylamine (Å)

| Bond | Form I | Form II (Molecule 1) | Form II (Molecule 2) |

| N(3)-C(1) | 1.341(4) | 1.351(2) | 1.353(2) |

| N(3)-C(7) | 1.426(4) | 1.425(2) | 1.424(2) |

Note: Due to the extensive nature of bond angle data, a comprehensive list is not provided here but is available in the supplementary information of the source publication.

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of 4'-Methyl-2,4-dinitrodiphenylamine are detailed below.

Synthesis of 4'-Methyl-2,4-dinitrodiphenylamine

The synthesis of 4'-Methyl-2,4-dinitrodiphenylamine is achieved through a nucleophilic aromatic substitution reaction.[1] In a typical procedure, 1-chloro-2,4-dinitrobenzene (B32670) is reacted with 4-methylaniline.[1]

-

Materials: 1-chloro-2,4-dinitrobenzene, 4-methylaniline (p-toluidine), ethanol (B145695).

-

Procedure:

-

Dissolve 1-bromo-2,4-dinitrobenzene (B145926) (7.3 mmol) and 1.7 g of p-toluidine (B81030) in 20 mL of 95% ethanol in a 50-mL round-bottomed flask.[2]

-

Attach a condenser and heat the mixture to reflux for 30 minutes.[2]

-

Allow the mixture to cool slowly to room temperature over a period of 30 minutes.[2]

-

Collect the crude product by suction filtration.[2]

-

Crystallization

Single crystals of the two polymorphic forms were obtained through different crystallization conditions.[1]

-

Form I (Orthorhombic): Crystals were grown by recrystallization from ethanol at room temperature. Other solvents such as acetone (B3395972) and acetonitrile (B52724) also yielded this form.[1]

-

Form II (Triclinic): This form was obtained from the filtrate of the bulk synthesis after several months.[1]

Single-Crystal X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1]

-

Instrument: Bruker Smart APEX II CCD diffractometer.[1]

-

Radiation: Graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1]

-

Data Collection: Data was collected using ω-scans. The frames were integrated using the Bruker SAINT software package.[1]

-

Absorption Correction: A semi-empirical absorption correction was applied using the SADABS program.[1]

-

Structure Solution and Refinement: The structures were solved by the dual-space method with the SHELXT program and refined by the full-matrix least-squares on F² using the SHELXL program.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of a compound to its crystal structure determination.

Logical Relationship of Crystallographic Analysis Steps

This diagram outlines the logical progression of steps involved in analyzing the crystallographic data.

References

An In-Depth Technical Guide to the Electronic Properties of 4-Methyldiphenylamine

Abstract

This technical guide provides a comprehensive exploration of the core electronic properties of 4-Methyldiphenylamine (also known as N-phenyl-p-toluidine). This compound is a key organic intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals, and serves as a foundational structure for more complex hole-transporting materials in organic electronics. This document details its molecular structure, synthesis, and key electronic characteristics as determined by spectroscopic, electrochemical, and computational methods. Detailed experimental and computational protocols are provided to serve as a practical reference for researchers. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

This compound (C₁₃H₁₃N) is an aromatic amine consisting of a phenyl group and a p-tolyl group bonded to a central nitrogen atom. Its structure is foundational to a class of compounds known as triarylamines, which are celebrated for their electron-donating capabilities and electrochemical stability. These characteristics make them exemplary candidates for hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] Understanding the fundamental electronic properties of this core structure—including its electron transition energies, frontier molecular orbital levels, and redox behavior—is critical for the rational design of advanced materials and for its application in various synthetic pathways.

This guide synthesizes theoretical and experimental data to provide a detailed profile of this compound, offering both a summary of its properties and the practical methodologies required to characterize them.

Molecular Structure

The molecular structure of this compound forms the basis of its electronic properties. The nitrogen atom's lone pair of electrons can delocalize into the π-systems of both aromatic rings, a feature central to its function as an electron donor.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[3][4] The general workflow, from synthesis to characterization of its electronic properties, is outlined below.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds.[5][6][7]

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2.5 mol%), and a base such as sodium tert-butoxide (1.4 equivalents).

-

Reactant Addition: Add p-toluidine (1.2 equivalents) and an aryl halide (e.g., bromobenzene, 1.0 equivalent) to the flask.

-

Solvent and Degassing: Add anhydrous toluene (B28343) (approx. 0.1 M concentration relative to the aryl halide). Seal the flask and degas the mixture by three freeze-pump-thaw cycles.

-

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the aqueous phase with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Properties

Spectroscopy provides critical insights into the molecular vibrations and electronic transitions of a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule by their characteristic vibrational frequencies.

Table 1: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Aliphatic Stretch | Methyl (CH₃) |

| 1610 - 1580 | C=C Aromatic Stretch | Aromatic Ring |

| 1520 - 1490 | C=C Aromatic Stretch | Aromatic Ring |

| 1340 - 1250 | C-N Stretch | Aromatic Amine |

Note: Values are typical ranges and may vary based on experimental conditions.

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is recorded first.

-

Analysis: The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~7.30 - 6.80 | Aromatic Protons (m, 9H) |

| ¹H | ~5.70 | Amine Proton (s, 1H) |

| ¹H | ~2.30 | Methyl Protons (s, 3H) |

| ¹³C | ~145 - 115 | Aromatic Carbons |

| ¹³C | ~21 | Methyl Carbon |

Note: Shifts are predicted and may vary based on the deuterated solvent used.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[8][9]

-

Filtering: To ensure a homogeneous solution free of particulate matter, filter the sample through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[10]

-

Internal Standard: An internal standard like tetramethylsilane (B1202638) (TMS) is often pre-dissolved in the deuterated solvent for chemical shift calibration (δ = 0.00 ppm).[11]

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is tuned, locked onto the deuterium (B1214612) signal of the solvent, and shimmed to optimize magnetic field homogeneity. Standard ¹H and ¹³C spectra are then acquired.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions between molecular orbitals, typically π → π* transitions in conjugated systems.[12][13]

Table 3: Expected UV-Vis Absorption Data for this compound

| Parameter | Value | Description |

|---|---|---|

| λ_max | ~300 nm | Primary absorption peak corresponding to π → π* transitions. |

| Solvent | Cyclohexane (B81311) or Ethanol (B145695) | A non-polar or polar protic solvent is typically used. |

Note: The λ_max for the closely related diphenylamine (B1679370) in cyclohexane is ~285 nm. The methyl group, being a weak electron-donating group, is expected to cause a slight bathochromic (red) shift.[14]

-

Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.[15]

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank/reference. Fill a second matched cuvette with the sample solution.

-

Analysis: Place both cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum. The instrument software will subtract the solvent's absorbance to provide the spectrum of the analyte.[12]

Electrochemical Properties

The electrochemical behavior of this compound, particularly its oxidation potential, is a direct measure of its ability to donate electrons (act as a hole-transport material). Cyclic Voltammetry (CV) is the primary technique used for this characterization.

Table 4: Expected Electrochemical Data for this compound

| Parameter | Predicted Value (vs. Fc/Fc⁺) | Description |

|---|

| First Oxidation Potential (E_ox) | +0.4 to +0.6 V | The potential at which the molecule loses an electron. |

Note: This value is an estimate based on data for related aniline (B41778) and diphenylamine derivatives. The actual potential is highly dependent on the solvent, electrolyte, and reference electrode used.[16]

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation: Prepare a ~1 mM solution of this compound in an electrochemically stable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

-

Electrochemical Cell Setup: Assemble a three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire. Polish the working electrode with alumina (B75360) slurry, rinse, and dry before use.[17]

-

-

Data Acquisition: Immerse the electrodes in the solution under an inert atmosphere. Connect the cell to a potentiostat.[18]

-

Measurement:

-

First, record a voltammogram of the solvent/electrolyte solution to establish the background potential window.

-

Add an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺) and record its voltammogram.

-

Finally, run the cyclic voltammogram for the this compound solution. Scan the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe oxidation, then reverse the scan. A typical scan rate is 100 mV/s.[19]

-

-

Data Analysis: Determine the oxidation potential (E_ox) from the resulting voltammogram and reference it against the internal standard (Fc/Fc⁺).

Computational Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure of molecules, including the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[20]

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO, which correlates with the molecule's electronic transition energy and chemical stability.[21]

Table 5: Calculated Electronic Properties via DFT

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | ~ -5.1 eV | B3LYP/6-31G(d) |

| LUMO Energy | ~ -0.9 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV | B3LYP/6-31G(d) |

Note: These are theoretical values and serve as estimates. Experimental values can be derived from electrochemical and UV-Vis data.

Computational Protocol: DFT Calculation

-

Structure Optimization: Build the 3D structure of this compound using a molecular editor (e.g., GaussView). Perform a geometry optimization using DFT, for example, with the B3LYP functional and a basis set like 6-31G(d), to find the lowest energy conformation.[22]

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Orbital Energy Calculation: Using the optimized geometry, run a single-point energy calculation. The output file will contain the energies of all molecular orbitals.

-

Data Extraction: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output.[23][24] The HOMO-LUMO gap is the difference between these two values (E_LUMO - E_HOMO).

-

Visualization: The shapes of the HOMO and LUMO can be visualized using software like GaussView to understand the electron density distribution. For this compound, the HOMO is typically delocalized across the nitrogen atom and the aromatic rings, while the LUMO is distributed primarily over the aromatic π-systems.

Conclusion

This compound possesses a rich set of electronic properties that make it a versatile molecule in both synthetic chemistry and materials science. Its accessible oxidation potential, indicative of its electron-donating nature, is rooted in the high-energy HOMO that is delocalized across the N-phenyl and p-tolyl moieties. Spectroscopic analysis confirms its structural integrity and reveals π → π* electronic transitions in the UV region, consistent with its conjugated architecture. This guide provides the foundational data and detailed protocols necessary for researchers to further investigate and utilize this compound, paving the way for the development of novel functional materials and complex molecular systems.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 620-84-8 [chemicalbook.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. organomation.com [organomation.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. scribd.com [scribd.com]

- 12. longdom.org [longdom.org]

- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. researchgate.net [researchgate.net]

- 15. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 16. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]

- 17. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. static.igem.org [static.igem.org]

- 19. asdlib.org [asdlib.org]

- 20. irjweb.com [irjweb.com]

- 21. growingscience.com [growingscience.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. youtube.com [youtube.com]

In-Depth Toxicological Profile of 4-Methyldiphenylamine: A Guide for Researchers

For Immediate Release

Comprehensive analysis of the toxicological properties of 4-Methyldiphenylamine (CAS No. 620-84-8), a key intermediate in organic synthesis, reveals significant data gaps in the publicly available scientific literature. This guide summarizes the current state of knowledge and highlights the need for further research to fully characterize its safety profile for professionals in drug development and chemical research.

Executive Summary

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 620-84-8 | [4] |

| Molecular Formula | C₁₃H₁₃N | [3] |

| Molecular Weight | 183.25 g/mol | [3] |

| Appearance | Light brown or white to off-white crystalline solid/powder | [1][5] |

| Solubility | Insoluble in water | [3] |

Toxicological Data

A comprehensive search of available literature and safety databases reveals a notable absence of detailed toxicological studies for this compound. The majority of available safety data sheets consistently report "no data available" for critical toxicological endpoints.

Acute Toxicity

Quantitative data from oral, dermal, or inhalation acute toxicity studies (e.g., LD50 or LC50 values) are not available in the reviewed literature.[2][3] The substance is classified as harmful if swallowed and harmful in contact with skin based on general hazard statements.[3]

Skin and Eye Irritation

This compound is categorized as a skin and eye irritant.[3] It is reported to cause skin irritation and serious eye irritation.[2][3]

Sensitization

There is no available data to assess the potential of this compound to cause skin or respiratory sensitization.[2]

Sub-chronic and Chronic Toxicity